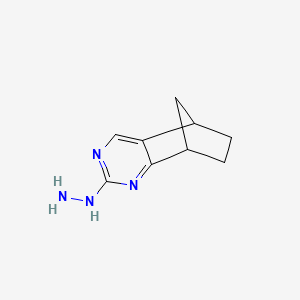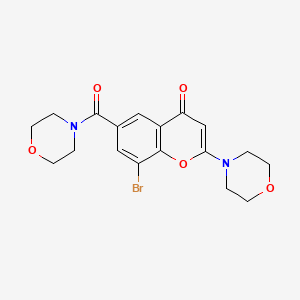
8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one
Übersicht
Beschreibung
8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one is a synthetic organic compound that belongs to the class of chromenone derivatives Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Morpholine-4-carbonylation: The attachment of a morpholine-4-carbonyl group at the 6th position.
Morpholino substitution: The substitution of a hydrogen atom at the 2nd position with a morpholino group.
The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromenone ring.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 8th position.
Wissenschaftliche Forschungsanwendungen
8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one: Lacks the bromine atom at the 8th position.
8-bromo-2-morpholino-4H-chromen-4-one: Lacks the morpholine-4-carbonyl group at the 6th position.
8-bromo-6-(morpholine-4-carbonyl)-4H-chromen-4-one: Lacks the morpholino group at the 2nd position.
Uniqueness
The presence of both the bromine atom at the 8th position and the morpholine-4-carbonyl and morpholino groups at the 6th and 2nd positions, respectively, makes 8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H19BrN2O5 |
|---|---|
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C18H19BrN2O5/c19-14-10-12(18(23)21-3-7-25-8-4-21)9-13-15(22)11-16(26-17(13)14)20-1-5-24-6-2-20/h9-11H,1-8H2 |
InChI-Schlüssel |
HDPKRZLOVLKJHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC(=C3)C(=O)N4CCOCC4)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
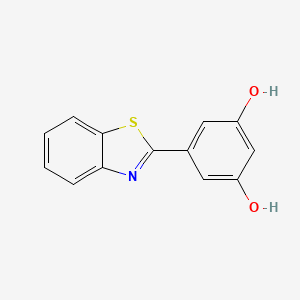


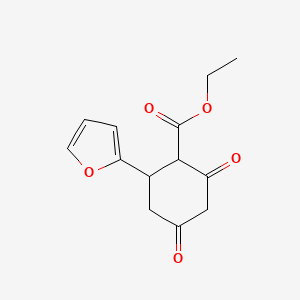
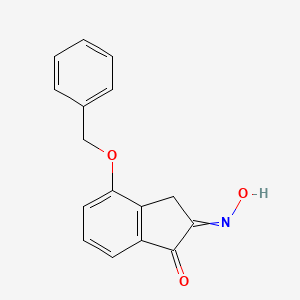
![5-[(Quinolin-3-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8540093.png)

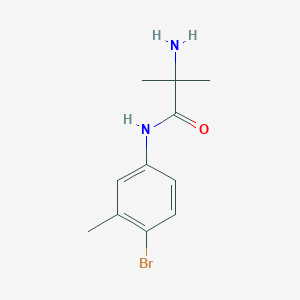
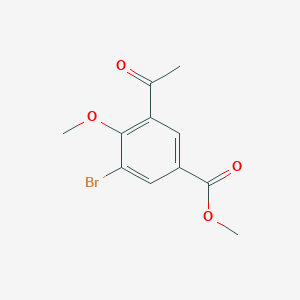
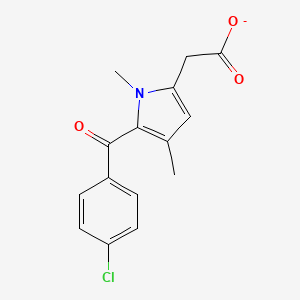

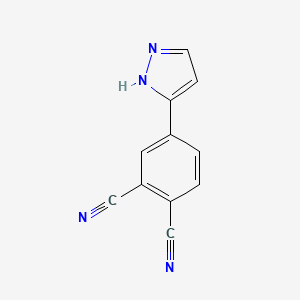
![Propanamide, 2-methyl-N-[6-(4-piperidinyl)-2-pyridinyl]-](/img/structure/B8540154.png)
